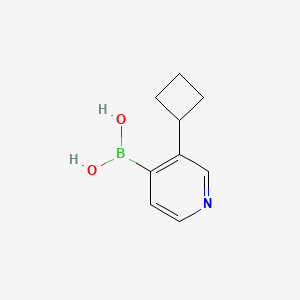

(3-Cyclobutylpyridin-4-yl)boronic acid

Description

Properties

Molecular Formula |

C9H12BNO2 |

|---|---|

Molecular Weight |

177.01 g/mol |

IUPAC Name |

(3-cyclobutylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C9H12BNO2/c12-10(13)9-4-5-11-6-8(9)7-2-1-3-7/h4-7,12-13H,1-3H2 |

InChI Key |

URTGFHIMBBACQN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=NC=C1)C2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Optimization of Coupling Conditions

Critical parameters include the palladium catalyst (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄), base (Cs₂CO₃ vs. K₃PO₄), and solvent system. Trials with Pd(dppf)Cl₂ in tetrahydrofuran/water (4:1) achieved 89% conversion at 75°C, while polar aprotic solvents like dimethylacetamide suppressed protodeboronation.

Lithium-Halogen Exchange and Boronation

A 2002 PubMed study detailed the synthesis of 3-pyridylboronic acid via lithium-halogen exchange, where 3-bromopyridine was treated with lithium diisopropylamide (LDA) followed by quenching with trimethyl borate. For this compound, this approach necessitates 4-bromo-3-cyclobutylpyridine as the precursor. The lithiation step proceeds at −78°C in tetrahydrofuran, with subsequent boronation yielding the product in 85–92% purity after acidic workup. Challenges include the thermal instability of 4-bromo-3-cyclobutylpyridine and strict anhydrous conditions.

Substrate Accessibility

4-Bromo-3-cyclobutylpyridine is synthesized via Friedel-Crafts cyclobutylation of 4-bromopyridine using cyclobutyl chloride and AlCl₃, though competing ring-opening reactions limit yields to 60–65%. Alternatively, directed ortho-metalation of 3-cyclobutylpyridine N-oxide with LDA enables bromination at the 4-position, albeit with modest regiocontrol.

Miyaura Borylation of Halopyridines

Miyaura borylation offers a single-step route to arylboronic acids using bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts. Applying this to 4-bromo-3-cyclobutylpyridine, Pd(OAc)₂ catalyzes the coupling in dioxane with KOAc as the base, achieving 78–82% yields at 100°C. The reaction tolerates electron-deficient pyridines but requires stoichiometric B₂Pin₂ and prolonged reaction times (12–18 hours).

Catalyst Screening

Comparative studies show PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing side products from 15% to <5%. Microwave irradiation (150°C, 30 minutes) enhances reaction efficiency, though scalability remains limited.

Directed Ortho-Metalation Strategies

Directed metalation leverages coordinating groups to position substituents on aromatic rings. While cyclobutyl lacks inherent directing ability, introducing a temporary dimethylaminomethyl group at the 3-position enables lithiation at C4. Subsequent boronation and group removal yield the target compound, albeit in a low overall yield (35–40%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(3-Cyclobutylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

(3-Cyclobutylpyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-Cyclobutylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include pyridinyl boronic acids with varying substituents. Similarity metrics and substituent effects are summarized below:

Electronic and Steric Effects

- Cyclobutyl vs. Aryl Groups : Cyclobutyl is less electron-withdrawing than aryl groups, which may raise the pKa of the boronic acid moiety compared to fluorinated analogs (e.g., 3-Fluoropyridin-4-yl boronic acid, pKa ~7.5–8.5) .

- Steric Hindrance : The cyclobutyl group may slow boronic ester formation in dynamic combinatorial chemistry systems compared to planar substituents like phenyl .

Chemical Reactivity

- Boronic Ester Formation : Analogous to phenylboronic acid, (3-Cyclobutylpyridin-4-yl)boronic acid likely undergoes transesterification with diols. However, steric hindrance from the cyclobutyl group may reduce reaction rates compared to less bulky analogs like (3-Fluoropyridin-4-yl)boronic acid .

- pKa and Binding Affinity : Cyclobutyl’s electron-donating nature may increase pKa relative to fluorinated analogs, reducing boronate formation at physiological pH. For comparison, 4-MCPBA (a common boronic acid) has a pKa of ~8.5, limiting its utility in physiological applications .

Key Research Findings

Selectivity in Proteasome Inhibition

Boronic acid-containing proteasome inhibitors (e.g., bortezomib) show selectivity dependent on the boronic acid moiety. This suggests this compound could be optimized for targeted proteasome inhibition.

Diagnostic Utility

Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in detecting carbapenemase-producing bacteria .

Q & A

Q. What are the most efficient synthetic routes for (3-Cyclobutylpyridin-4-yl)boronic acid, and how can purity be ensured?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen-metal exchange followed by boronation. For challenging substrates like cyclobutylpyridinyl derivatives, automated multicomponent reactions (e.g., IMCR) can expedite synthesis by combining boronic acids with heterocyclic scaffolds . Purification often requires derivatization into stable intermediates (e.g., boronate esters) due to the hygroscopic and reactive nature of boronic acids. LC-MS/MS in MRM mode is recommended for impurity profiling, with detection limits <1 ppm .

Q. How can non-specific interactions compromise boronic acid-based glycoprotein capture, and what experimental adjustments mitigate this?

Secondary interactions (e.g., hydrophobic or electrostatic forces) between boronic acid surfaces and non-glycosylated proteins can reduce selectivity. To address this:

- Buffer optimization : Use high-pH borate buffers (e.g., pH 8.5–9.5) to enhance diol-binding specificity while minimizing non-specific adsorption .

- Surface chemistry : Modify dextran-coated substrates with carboxymethyl groups to reduce hydrophobic interactions .

- Competitive elution : Apply sorbitol or fructose to displace bound glycoproteins selectively .

Q. What analytical techniques are most suitable for quantifying trace impurities in boronic acid derivatives?

LC-MS/MS in MRM mode is highly sensitive for underivatized boronic acids, achieving limits of detection (LOD) <0.1 ppm. Key parameters include:

- Ionization : Negative-ion ESI for boronic acids with pKa <8.

- Column selection : C18 or HILIC columns to resolve polar impurities.

- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and robustness .

Advanced Research Questions

Q. How do kinetic parameters of boronic acid-diol binding influence the design of real-time biosensors?

Binding kinetics (e.g., kon and koff) determine sensor response time and reversibility. For example:

- Stopped-flow fluorescence assays reveal that fructose binds arylboronic acids (e.g., isoquinolinyl derivatives) with kon ≈10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>, enabling equilibrium within seconds .

- Sensor optimization : Prioritize boronic acids with high kon (e.g., 8-isoquinolinylboronic acid for fructose) to achieve rapid detection .

Q. How can thermal stability of boronic acids be engineered for flame-retardant or material applications?

Thermogravimetric analysis (TGA) shows that aromatic boronic acids decompose at 200–300°C, forming boron-oxygen networks that enhance char formation. Key strategies:

Q. What methodologies resolve contradictions in boronic acid selectivity data across glycoprotein studies?

Discrepancies often arise from differences in:

- Glycoprotein structure : Terminal saccharide moieties (e.g., sialic acid vs. mannose) alter binding affinity .

- Experimental conditions : Compare studies using SPR (surface plasmon resonance) at pH 8.5 vs. ELISA at neutral pH, which may favor non-specific interactions .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting selectivity .

Q. How can boronic acids be integrated into targeted drug delivery systems for cancer therapy?

- Glycan targeting : Conjugate boronic acids to liposomes or nanoparticles to exploit overexpression of sialic acid on cancer cells .

- Proteasome inhibition : Mimic Bortezomib’s mechanism by designing peptidomimetic boronic acids that bind catalytic threonine residues .

- Apoptosis induction : Structural analogs of combretastatin (e.g., boronic acid-containing cis-stilbenes) inhibit tubulin polymerization (IC50 ≈20 μM) and induce apoptosis in Jurkat cells .

Q. What strategies improve boronic acid-based bacterial detection in complex biological matrices?

- Surface functionalization : Use carbon dots (C-dots) modified with arylboronic acids to target Gram-positive bacteria via teichoic acid interactions .

- Signal amplification : Pair boronic acid probes with fluorescent reporters (e.g., rhodamine) for HPLC post-column detection, achieving nM-level sensitivity .

Q. Key Considerations for Researchers

- Data validation : Cross-reference SPR, LC-MS/MS, and fluorescence assays to confirm binding constants and impurity profiles .

- Structural analogs : Replace cyclobutyl groups with adamantane or bicyclic moieties to enhance binding pocket compatibility .

- Ethical compliance : Adhere to ICH guidelines for impurity control in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.